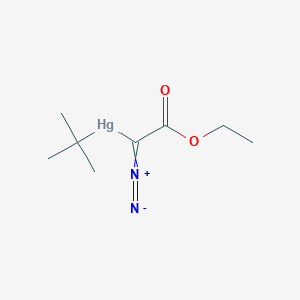
tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury is a complex organomercury compound. Organomercury compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound, in particular, has unique properties due to the presence of both diazonium and mercury functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury typically involves the reaction of tert-butyl diazoacetate with mercury(II) acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of tert-butyl diazoacetate with mercury(II) acetate: This step involves the formation of the diazonium intermediate.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Safety measures are strictly adhered to due to the toxic nature of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the diazonium group to other functional groups.
Substitution: The diazonium group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution reactions can produce a variety of organomercury derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury is used as a reagent for the synthesis of complex organic molecules
Biology and Medicine
In biology and medicine, organomercury compounds have been studied for their antimicrobial and anticancer properties. While the use of mercury compounds in medicine is limited due to toxicity concerns, research continues to explore their potential benefits.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of compounds with specific properties, such as catalysts or advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury involves the interaction of the diazonium and mercury functional groups with various molecular targets. The diazonium group can participate in electrophilic aromatic substitution reactions, while the mercury group can form strong bonds with sulfur-containing biomolecules. These interactions can disrupt biological processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl diazoacetate: A precursor in the synthesis of tert-Butyl(1-diazonio-2-ethoxy-2-oxidoethenyl)mercury.
Mercury(II) acetate: Another organomercury compound with different reactivity and applications.
tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: A compound with similar structural features but different reactivity.
Uniqueness
This compound is unique due to the combination of diazonium and mercury functional groups. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
64192-98-9 |
|---|---|
Molecular Formula |
C8H14HgN2O2 |
Molecular Weight |
370.80 g/mol |
IUPAC Name |
tert-butyl-(1-diazo-2-ethoxy-2-oxoethyl)mercury |
InChI |
InChI=1S/C4H5N2O2.C4H9.Hg/c1-2-8-4(7)3-6-5;1-4(2)3;/h2H2,1H3;1-3H3; |
InChI Key |
BVQWGGBPYVAHMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=[N+]=[N-])[Hg]C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


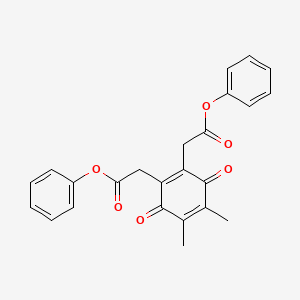
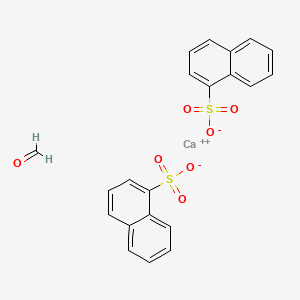

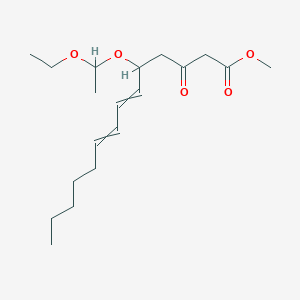
![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)

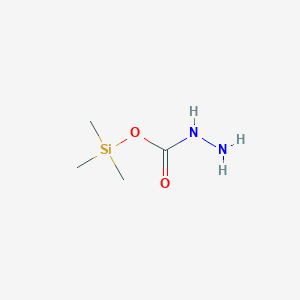
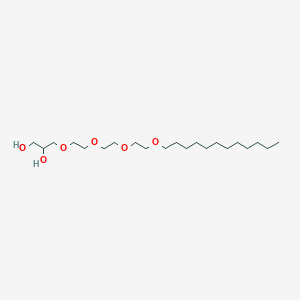

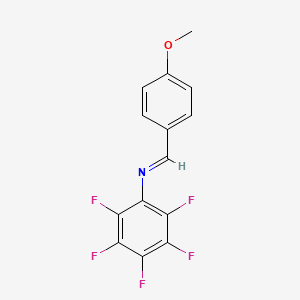
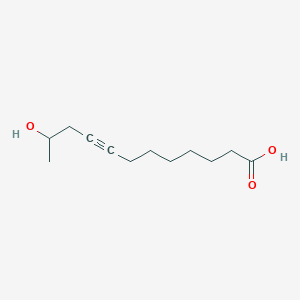

![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
![{1-[(2-Fluorophenyl)methyl]-1H-pyrrol-2-yl}methanol](/img/structure/B14498190.png)
